1-Amino-5-Cbz-5-aza-spiro[2.4]heptane
Overview
Description
1-Amino-5-Cbz-5-aza-spiro[2.4]heptane is a spiro compound and a member of aza-spirocyclic compounds. It contains a five-membered ring with a nitrogen atom and a seven-membered ring fused together
Preparation Methods
The synthesis of 1-Amino-5-Cbz-5-aza-spiro[2.4]heptane can be achieved through catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides and ethyl cyclopropylidene acetate . The general procedure involves the use of Cu(CH3CN)4BF4/(±)-TF-BiphamPhos complex as the catalyst under an argon atmosphere. The reaction is carried out in dichloromethane at room temperature, followed by purification through column chromatography to obtain the desired product with high yield .
Chemical Reactions Analysis
1-Amino-5-Cbz-5-aza-spiro[2.4]heptane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and ethanol, along with catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Amino-5-Cbz-5-aza-spiro[2.4]heptane has several scientific research applications, including:
Chemistry: It serves as a valuable building block for the synthesis of more complex molecules and spirocyclic compounds.
Biology: The compound is used in the study of biological systems and interactions due to its unique structural properties.
Industry: The compound is utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which 1-Amino-5-Cbz-5-aza-spiro[2.4]heptane exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Amino-5-Cbz-5-aza-spiro[2.4]heptane can be compared with other similar compounds, such as:
1-Amino-5-aza-spiro[2.4]heptane: Lacks the Cbz (carbobenzyloxy) protecting group, which can affect its reactivity and applications.
1-Amino-5-Cbz-5-aza-spiro[3.4]octane: Contains an additional carbon in the spiro ring system, leading to different structural and functional properties.
The uniqueness of 1-Amino-5-Cbz-5-aza-spiro[2
Properties
IUPAC Name |
benzyl 2-amino-5-azaspiro[2.4]heptane-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c15-12-8-14(12)6-7-16(10-14)13(17)18-9-11-4-2-1-3-5-11/h1-5,12H,6-10,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WENOQIOUQAFDMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC12CC2N)C(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601154406 | |
Record name | 5-Azaspiro[2.4]heptane-5-carboxylic acid, 1-amino-, phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601154406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1419101-17-9 | |
Record name | 5-Azaspiro[2.4]heptane-5-carboxylic acid, 1-amino-, phenylmethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1419101-17-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Azaspiro[2.4]heptane-5-carboxylic acid, 1-amino-, phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601154406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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